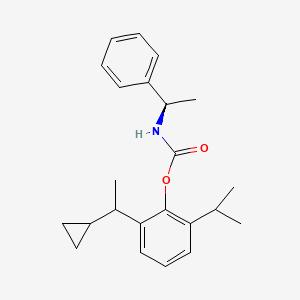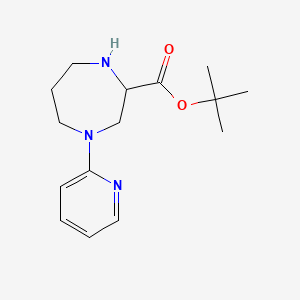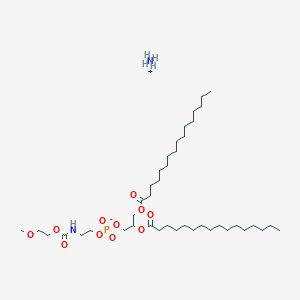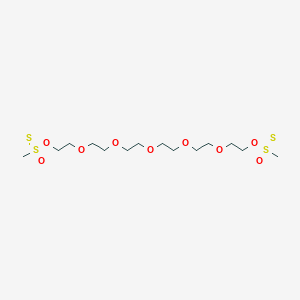![molecular formula C16H17FN2O2 B15282119 N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide CAS No. 2096986-19-3](/img/structure/B15282119.png)
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamide group.
Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the aromatic ring.
Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.
科学的研究の応用
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}acetamide
- N-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}acetamide
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-quinazolinamine
Uniqueness
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
2096986-19-3 |
|---|---|
分子式 |
C16H17FN2O2 |
分子量 |
288.32 g/mol |
IUPAC名 |
N-[5-amino-2-[(4-fluorophenyl)methoxy]-3-methylphenyl]acetamide |
InChI |
InChI=1S/C16H17FN2O2/c1-10-7-14(18)8-15(19-11(2)20)16(10)21-9-12-3-5-13(17)6-4-12/h3-8H,9,18H2,1-2H3,(H,19,20) |
InChIキー |
XTSAQFHGCBVPMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


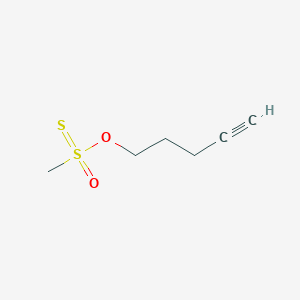
![1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)
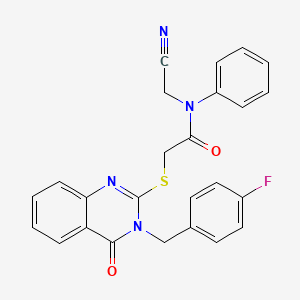
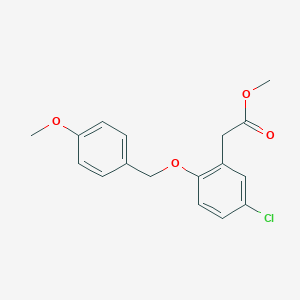
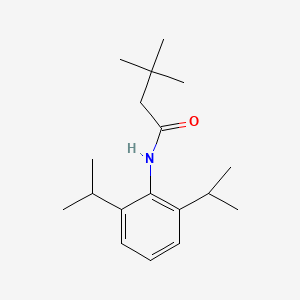
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
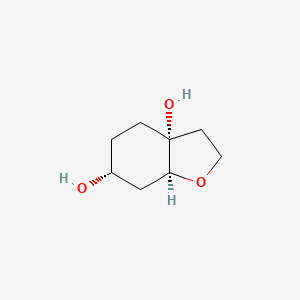
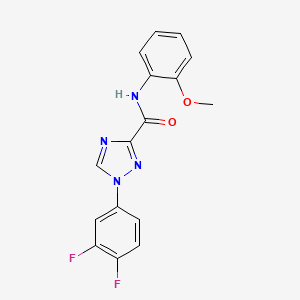
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
